molecular formula C7H14O4 B12067153 2,6-Dideoxy-3-methyl-D-xylo-hexose

2,6-Dideoxy-3-methyl-D-xylo-hexose

Cat. No.: B12067153
M. Wt: 162.18 g/mol
InChI Key: JYAQWANEOPJVEY-UHFFFAOYSA-N
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Description

2,6-Dideoxy-3-methyl-D-xylo-hexose is a synthetic deoxy sugar that belongs to a class of carbohydrates with significant relevance in chemical biology and glycochemistry. Deoxysugars, particularly di- and trideoxy variants, are critical components of many bioactive natural products. They often serve as key structural elements that dictate molecular recognition and biological activity in compounds such as antibiotics, antimicrobials, and therapeutic agents . For instance, closely related 3,6-dideoxyhexoses like abequose and paratose are known immunodominant sugars found in the O-antigens of Gram-negative bacterial lipopolysaccharides (LPS), which are primary targets for antibody recognition and serological typing . The strategic deoxygenation and methylation at specific positions on the hexose ring profoundly influence the overall conformational preference and electronic distribution of the molecule, which in turn can affect its binding to receptors and its efficacy in biological systems . The study of such rare sugars provides invaluable insights into bacterial pathogenesis and host-pathogen interactions. Furthermore, these compounds are essential tools for probing the intricate biosynthetic pathways of complex carbohydrates, which often originate from common nucleotide sugar precursors like dTDP-glucose and are modified by a series of enzymes including dehydratases and deoxygenases . This product is intended solely for research purposes in chemical synthesis, glycobiology, and microbiological studies, and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

3,4,5-trihydroxy-3-methylhexanal

InChI

InChI=1S/C7H14O4/c1-5(9)6(10)7(2,11)3-4-8/h4-6,9-11H,3H2,1-2H3

InChI Key

JYAQWANEOPJVEY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C)(CC=O)O)O)O

Origin of Product

United States

Natural Occurrence and Biological Context

Presence as a Glycosyl Component in Macrolide Antibiotics

Chalcomycin (B1236996), an antibiotic produced by Streptomyces bikiniensis, features a neutral sugar, D-chalcose, which is a derivative of 2,6-Dideoxy-3-C-methyl-D-xylo-hexose. nih.govnih.govcdnsciencepub.com This sugar is attached to the C-5 position of the 16-membered macrolactone ring. nih.gov The biosynthesis of chalcomycin involves a dedicated set of genes responsible for producing the deoxysugar precursors. asm.orgresearchgate.net The presence of this neutral sugar, in place of the more common amino sugars found in other macrolides, contributes to the specific biological activity profile of chalcomycin. nih.gov

Neutramycin is another significant macrolide antibiotic that incorporates 2,6-Dideoxy-3-C-methyl-D-xylo-hexose as a constituent sugar moiety. cdnsciencepub.com The structural integration of this deoxysugar is essential for the antibiotic's architecture and its mechanism of action.

The macrolide antibiotic Lankamycin (B1674470), produced by Streptomyces rochei, also contains a derivative of 2,6-Dideoxy-3-C-methyl-D-xylo-hexose. cdnsciencepub.comnih.gov Specifically, the sugar component in lankamycin is known as lankavose, which is structurally related to chalcose (B1235452). cdnsciencepub.com The biosynthetic pathway of lankamycin includes specific enzymes for the synthesis of this deoxysugar. nih.gov

Contribution to Other Bioactive Natural Products

Beyond the macrolide antibiotics, 2,6-Dideoxy-3-C-methyl-D-xylo-hexose and its stereoisomers are found in other classes of bioactive natural products. For instance, the L-enantiomer, L-Mycarose, is a constituent of the aureolic acid group of antitumor antibiotics, such as Mithramycin. nih.gov In mithramycin, the trisaccharide chain, which includes D-mycarose, fits into the minor groove of DNA, playing a crucial role in the drug's DNA-binding activity. nih.gov

Role of Related Dideoxy Sugars in Bacterial Lipopolysaccharides (LPS) and O-Antigens

While 2,6-Dideoxy-3-C-methyl-D-xylo-hexose itself is more commonly associated with secondary metabolites like antibiotics, the broader class of 2,6-dideoxyhexoses is a critical component of the lipopolysaccharides (LPS) of Gram-negative bacteria. These sugars are often found in the O-antigen portion of the LPS, which is the outermost part of the bacterial cell wall. The O-antigen is a major surface antigen and plays a significant role in the bacterium's interaction with its environment and host immune systems. The unique structures of these dideoxy sugars contribute to the antigenic diversity of different bacterial strains. For example, abequose (3,6-dideoxy-D-xylo-hexose) is found in the LPS of certain Salmonella species. nih.gov

Influence on Molecular Recognition and Ligand-Receptor Interactions in Glycoconjugates

Table 1: Macrolide Antibiotics Containing 2,6-Dideoxy-3-C-methyl-D-xylo-hexose or its Derivatives

AntibioticProducing OrganismSugar Moiety
Chalcomycin Streptomyces bikiniensisD-Chalcose
Neutramycin Streptomyces sp.D-Chalcose
Lankamycin Streptomyces rocheiLankavose

Biosynthesis and Enzymatic Pathways of 2,6 Dideoxyhexoses

General Principles of Deoxy Sugar Biosynthesis Pathways

The biosynthesis of deoxysugars, whether they are monodeoxy, dideoxy, or even trideoxy, follows a set of conserved principles. tcsedsystem.edu

Activation via Nucleotide Diphosphates: The journey begins with a common monosaccharide, such as D-glucose, which is first activated. tcsedsystem.edu This activation step involves attaching the sugar to a nucleotide diphosphate (B83284) (NDP), typically forming precursors like thymidine (B127349) diphosphate (TDP)-D-glucose or cytidine (B196190) diphosphate (CDP)-D-glucose. nih.govnih.gov This NDP tag is crucial, as it makes the sugar a recognizable substrate for the subsequent enzymes in the pathway. The synthesis of these NDP-sugars usually occurs early in the pathway, catalyzed by enzymes called nucleotidylyltransferases. nih.gov

The First Deoxygenation (C-6): In nearly all known pathways leading to 6-deoxysugars, the first committed step is a dehydration reaction that removes the hydroxyl group at the C-6 position. nih.govoup.com This reaction is catalyzed by a 4,6-dehydratase, which converts the NDP-hexose into an NDP-4-keto-6-deoxyhexose intermediate. nih.govnih.gov This intermediate is pivotal and serves as a branching point for pathways leading to a wide variety of different deoxysugars. nih.gov

Further Modifications: Following the initial C-6 deoxygenation, the NDP-4-keto-6-deoxyhexose intermediate can undergo a series of additional enzymatic modifications. These can include:

Further Deoxygenation: Additional dehydratase enzymes can remove hydroxyl groups at other positions, such as C-2 or C-3, to create dideoxy or trideoxy sugars. nih.gov

Ketone Reduction: The keto group at C-4 (or other positions) is stereospecifically reduced by ketoreductase enzymes, establishing the final stereochemistry of the sugar. nih.gov

Epimerization: Enzymes known as epimerases can alter the stereochemical configuration at various carbon atoms (e.g., C-3, C-5), leading to different sugar isomers. nih.gov

Tailoring Reactions: The sugar can be further modified by enzymes that add other chemical groups, such as amino groups or, in the case of the subject of this article, methyl groups. tcsedsystem.eduacs.org

Proposed Biosynthetic Routes for 2,6-Dideoxy-3-methyl-D-xylo-hexose

While a specific gene cluster for this compound has not been definitively characterized in the literature, a plausible biosynthetic pathway can be proposed by combining knowledge from known pathways for similar 2,6-dideoxy and C-methylated sugars, such as D-olivose and L-mycarose. nih.govresearchgate.net The pathway would likely start from the key intermediate TDP-4-keto-6-deoxy-D-glucose.

The proposed enzymatic sequence is as follows:

2,3-Dehydration: The intermediate TDP-4-keto-6-deoxy-D-glucose undergoes dehydration across C-2 and C-3, catalyzed by a 2,3-dehydratase. This creates a TDP-2,3-dideoxy-D-glycero-hex-2-en-4-ulose intermediate.

C-3 Methylation: A specialized C-methyltransferase enzyme uses S-adenosyl-L-methionine (SAM) as a methyl donor to add a methyl group to the C-3 position. This step is analogous to the C-3 methylation seen in the biosynthesis of L-mycarose, which is catalyzed by the methyltransferase TylC3. nih.govacs.orgacs.org

3-Ketoreduction: The keto group at C-3 is then reduced by a 3-ketoreductase. The stereochemistry of this reduction is critical for defining the sugar's identity.

4-Ketoreduction: Finally, a 4-ketoreductase reduces the keto group at C-4 to a hydroxyl group. The stereospecificity of this enzyme determines the final D-xylo configuration of the hexose. The enzyme TylC2 in the mycarose (B1676882) pathway is an example of such a 4-ketoreductase. acs.orgacs.org

This proposed route highlights how nature can assemble a toolkit of enzymes with specific functions to generate highly complex and unique sugar structures.

Enzymatic Steps and Mechanisms Involved in Deoxygenation and Methylation

The key transformations in the biosynthesis of this compound are the removal of two hydroxyl groups and the addition of one methyl group.

Deoxygenation:

C-6 Deoxygenation: This initial step is performed by a 4,6-dehydratase . The mechanism involves the oxidation of the C-4 hydroxyl group to a ketone, which facilitates the elimination of water from C-5 and C-6, resulting in an NDP-4-keto-6-deoxy intermediate. oup.com

C-2 Deoxygenation: The removal of the C-2 hydroxyl group likely proceeds via a 2,3-dehydratase . These enzymes catalyze the formation of a double bond between C-2 and C-3, eliminating the hydroxyl groups at both positions. researchgate.net The subsequent reduction of this double bond at C-2 (as part of the ketoreduction steps) completes the deoxygenation at this position. This mechanism is distinct from the C-O bond cleavage reactions that characterize many other deoxygenation steps. acs.org

Methylation: The addition of a methyl group to the sugar ring is catalyzed by a class of enzymes known as methyltransferases . nih.gov

Mechanism: In sugar biosynthesis, these are typically S-adenosyl-L-methionine (SAM)-dependent methyltransferases. nih.gov The enzyme binds both the NDP-sugar substrate and the SAM cofactor. It then facilitates the transfer of the methyl group from SAM to a specific carbon atom on the sugar ring. nih.govnih.gov

Specificity: Enzymes like MycF and TylF, involved in the biosynthesis of other methylated sugars, demonstrate high specificity for both their sugar substrate and the position of methylation (e.g., C-3). nih.gov This ensures that the correct methylated sugar is produced. The active site of the enzyme precisely orients the substrate and cofactor to ensure the regiochemical outcome of the reaction.

Identification and Characterization of Nucleotide Sugar Precursors

The starting point for the biosynthesis of most deoxysugars is an activated nucleotide sugar. nih.gov Identifying and characterizing these precursors is fundamental to understanding the entire pathway.

Common Precursors: For most bacterial deoxysugars, the pathways begin with common intermediates derived from primary metabolism, such as glucose-1-phosphate. nih.gov This is then converted into an activated form, with TDP-D-glucose being a particularly common precursor for TDP-deoxysugars. nih.govacs.org Given the D-configuration of the target sugar, TDP-D-glucose is the most probable starting precursor for the proposed pathway. Pathways for 2-acetamido-2,6-dideoxy-L-hexoses, in contrast, have been shown to start from UDP-D-N-acetylglucosamine. nih.gov

Characterization Methods: The identification of these precursors and the intermediates of the pathway relies on a combination of genetic and biochemical techniques.

Gene Cluster Analysis: The genes for a biosynthetic pathway are often located together in a cluster in the organism's genome. By sequencing this DNA, researchers can identify genes that encode enzymes like synthases, dehydratases, and methyltransferases based on similarity to known enzymes. acs.orgacs.org

In Vitro Reconstitution: Once the genes are identified, the corresponding enzymes can be produced in a host organism like E. coli and purified. nih.gov Scientists can then perform reactions in a test tube, supplying the proposed precursor (e.g., TDP-D-glucose) and the necessary enzymes to see if the expected intermediates and final product are formed. nih.gov

Analytical Techniques: The products of these enzymatic reactions are analyzed using methods like High-Performance Liquid Chromatography (HPLC) to separate the different NDP-sugars and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their exact chemical structures.

This rigorous process of identification and characterization is essential for confirming each step in a biosynthetic pathway. nih.gov

Chemical Synthesis Strategies for 2,6 Dideoxy 3 Methyl D Xylo Hexose and Analogues

Total Synthesis Methodologies

Total synthesis of complex carbohydrates like 2,6-dideoxy-3-methyl-D-xylo-hexose can be broadly categorized into two main approaches: those that begin with existing carbohydrate structures and modify them, and those that build the sugar scaffold from non-carbohydrate precursors.

Synthesis from Carbohydrate Precursors

Synthesizing this compound and its analogues from readily available carbohydrate starting materials is a common and effective strategy. This approach leverages the inherent stereochemistry of the parent sugar to establish the desired configuration in the final product.

One notable example involves the synthesis of the α-linked digitoxose (B191001) trisaccharide fragment of kijanimicin. acs.org In this multi-step process, commercially available di-O-acetyl-l-rhamnal is used to prepare the digitoxose hemiacetal donor on a gram scale. acs.org Another approach starts with methyl α-D-glucopyranoside, which is converted to a 4,6-O-benzylidene-2,3-di-O-tosyl derivative. nih.gov This intermediate then undergoes reductive cleavage of the acetal (B89532) ring, iodination, and reduction to yield a 4-O-benzyl-6-deoxy-2,3-ditosylate. nih.gov This compound can be further transformed into an epoxide, which upon reaction with methylamine, provides a pivotal 3,6-dideoxy-3-(methylamino)hexose intermediate. nih.gov

A practical route for synthesizing 3,6-dideoxy-D-xylo-hexose utilizes glucose, protecting it as a 1,2-O-propylidene acetal. researchgate.net This protection strategy allows for selective modifications at the 3 and 6 positions. researchgate.net Similarly, methyl β-D-quinovopyranoside can be partially deoxygenated to produce various dideoxysugars, including a 4,6-dideoxy-β-D-xylo-hexopyranoside. documentsdelivered.com

De Novo Approaches from Non-Carbohydrate Precursors

De novo synthesis offers a flexible alternative, constructing the sugar backbone from simple, achiral, or non-carbohydrate chiral starting materials. This method provides access to a wider array of sugar analogues that may not be easily accessible from natural carbohydrate sources.

A flexible de novo route has been developed to produce libraries of 2,6-dideoxy sugars. nih.gov This method employs a gold-catalyzed cyclization of homopropargyl orthoesters to create functionalized 2,3-dihydro-4H-pyran-4-ones, which are versatile intermediates for various 2,6-dideoxy sugars. nih.gov The synthesis starts from inexpensive D- or L-methyl lactate, allowing for the preparation of all four diastereomers of the protected pyranone. nih.gov

Another de novo strategy for the synthesis of 3,6-dideoxy sugars, such as abequose, paratose, and tyvelose (B24345), begins with 2-acetylfuran. chemistryviews.orgsinica.edu.tw An enantioselective reduction of the ketone, followed by an Achmatowicz rearrangement, yields a pyranone intermediate. chemistryviews.org This intermediate can then be converted into either α- or β-glycosides. chemistryviews.orgsinica.edu.tw A subsequent Michael addition at the C2 position, with its stereochemistry controlled by the C1 configuration, produces 3,6-dideoxy-4-keto sugars. chemistryviews.orgsinica.edu.tw

Furthermore, a divergent de novo synthesis has been reported for preparing D-fucosamine, D-bacillosamine, and D-xylo-2,6-deoxy-4-ketohexosamine building blocks from L-Garner aldehyde. nih.gov This route is notable for its use of a chelation-controlled organometallic addition and an anti-selective dihydroxylation reaction. nih.gov

Starting MaterialKey Intermediate(s)Target Analogue(s)Reference(s)
di-O-acetyl-l-rhamnalDigitoxose hemiacetal donorα-linked digitoxose trisaccharide acs.org
methyl α-D-glucopyranoside4-O-benzyl-6-deoxy-2,3-ditosylate, allo 2,3-epoxide3,6-dideoxy-3-(methylamino)hexoses nih.gov
Glucose1,2-O-propylidene acetal3,6-dideoxy-D-xylo-hexose researchgate.net
methyl β-D-quinovopyranoside-4,6-dideoxy-β-D-xylo-hexopyranoside documentsdelivered.com
D- or L-methyl lactate2,3-dihydro-4H-pyran-4-onesLibraries of 2,6-dideoxy sugars nih.gov
2-acetylfuranPyranone intermediate, 3,6-dideoxy-4-keto sugarsAbequose, paratose, tyvelose chemistryviews.orgsinica.edu.tw
L-Garner aldehyde-D-fucosamine, D-bacillosamine, D-xylo-2,6-deoxy-4-ketohexosamine nih.gov

Stereoselective Synthesis Techniques

Achieving the correct stereochemistry is paramount in carbohydrate synthesis. Several powerful techniques are employed to control the formation of chiral centers during the synthesis of this compound and its analogues.

Asymmetric Dihydroxylation Protocols (e.g., Sharpless)

Sharpless asymmetric dihydroxylation is a cornerstone of stereoselective synthesis, enabling the conversion of alkenes into chiral vicinal diols with high enantioselectivity. mdpi.comwikipedia.org This reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand. mdpi.comwikipedia.orgencyclopedia.pub The choice of ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) based, dictates the facial selectivity of the dihydroxylation, allowing for the predictable formation of a specific enantiomer. wikipedia.org The reaction is often performed with a catalytic amount of osmium tetroxide, which is regenerated by a stoichiometric co-oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide. wikipedia.org This method is integral to the total synthesis of numerous natural products. mdpi.comencyclopedia.pub The mechanism involves the formation of an osmium tetroxide-ligand complex, which undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate that is then hydrolyzed to yield the diol. wikipedia.orgorganic-chemistry.org

Grignard Reagent Applications for Stereocenter Formation

Grignard reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds and the creation of stereocenters. nih.gov The asymmetric addition of Grignard reagents to prochiral ketones is a valuable strategy for accessing non-racemic tertiary alcohols, which are important synthetic intermediates. nih.gov In the context of sugar synthesis, Grignard reagents can be used for the stereoselective addition to carbonyl groups, establishing new chiral centers. For instance, the addition of Grignard reagents to 3-diethoxyphosphoryldihydropyran-4-ones has been shown to proceed with high stereoselectivity, primarily through an axial attack on the pyranone ring. nih.gov Furthermore, unusual diastereoselective Grignard reactions have been explored where the reagents are derived from 1,n-dihaloalkanes, leading to the formation of long-chain secondary alcohols with a terminal olefin. rsc.org The stereochemical outcome of these reactions can be influenced by factors such as chelation control and the steric environment of the substrate. nih.govresearchgate.net

Reductive Dehalogenation Strategies

Reductive dehalogenation is a key transformation in deoxysugar synthesis, allowing for the removal of a halogen atom and its replacement with a hydrogen atom. This strategy is often employed in the final stages of a synthesis to install the deoxy functionality. One example is seen in a synthesis of an α-digitoxose trisaccharide where an intermediate is formed through NIS (N-Iodosuccinimide) activation of digitoxal, followed by reductive dehalogenation. acs.org

Radical Deoxygenation Methods (e.g., Barton-McCombie Reaction)

The Barton-McCombie reaction is a powerful method for the deoxygenation of alcohols, a crucial step in the synthesis of dideoxy sugars. nrochemistry.comwikipedia.orgalfa-chemistry.com This reaction involves the conversion of a hydroxyl group into a thionoester or xanthate, followed by a radical-initiated reduction. nrochemistry.comwikipedia.orgyoutube.com

The general mechanism proceeds as follows:

Formation of a Thioacyl Derivative: The target alcohol is first converted into a thiocarbonyl derivative, such as a xanthate or a thionoester. nrochemistry.comwikipedia.org

Radical Initiation: A radical initiator, commonly azobisisobutyronitrile (AIBN), is used to generate a tributylstannyl radical from tributyltin hydride (Bu₃SnH). wikipedia.orgalfa-chemistry.comyoutube.com

Radical Propagation: The tributylstannyl radical abstracts the thiocarbonyl group, leaving a carbon-centered radical on the sugar ring. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the deoxygenated product and regenerating the tributylstannyl radical to continue the chain reaction. wikipedia.org

A significant advantage of the Barton-McCombie reaction is its tolerance for a wide range of functional groups, making it suitable for complex molecule synthesis. researchgate.net However, the toxicity and difficulty in removing the tin-based reagents are notable drawbacks, leading to the development of alternative hydrogen sources. alfa-chemistry.com

Table 1: Key Features of the Barton-McCombie Reaction

Feature Description
Reaction Type Radical deoxygenation
Reactants Alcohol, thiocarbonylating agent (e.g., CS₂ and MeI), radical initiator (e.g., AIBN), and hydrogen donor (e.g., Bu₃SnH) nrochemistry.comyoutube.com
Key Intermediate Carbon-centered radical wikipedia.org
Product Deoxygenated alkane alfa-chemistry.com
Advantages Mild conditions, high functional group tolerance researchgate.net

| Disadvantages | Use of toxic and difficult-to-remove tin reagents alfa-chemistry.com |

Olefin Hydrogenation and Epoxide Reduction Routes

The synthesis of dideoxy sugars can also be achieved through the hydrogenation of alkenes (olefins) and the reduction of epoxides. nih.gov These methods are particularly useful for introducing specific stereochemistry at the deoxy centers.

Olefin Hydrogenation: This strategy involves the creation of a double bond within the sugar ring, followed by catalytic hydrogenation. The stereochemical outcome of the hydrogenation is often directed by the existing stereocenters in the molecule, allowing for the stereospecific introduction of hydrogen atoms. nih.gov

Epoxide Reduction: Epoxides, which are three-membered cyclic ethers, can be opened by reduction to yield a hydroxyl group and a hydrogen atom. The regioselectivity and stereoselectivity of the epoxide ring-opening are critical for controlling the final structure of the dideoxy sugar. researchgate.net For example, the reduction of an epoxide can be a key step in creating the desired stereochemistry at a specific carbon atom.

Gold-Catalyzed Cyclization Reactions

Gold catalysts have emerged as powerful tools in modern organic synthesis, including the preparation of deoxy sugars. acs.orgacs.org Gold(I) complexes, in particular, can catalyze the cyclization of acyclic precursors to form the pyranose ring structure found in many sugars. nih.govnih.gov

A notable example is the gold-catalyzed cyclization of homopropargyl orthoesters. This method allows for the de novo synthesis of 2,6-dideoxy sugar libraries. nih.govnih.gov The reaction proceeds by activating a carbon-carbon triple bond, which then undergoes an intramolecular attack by an oxygen atom to form the pyran ring. This approach offers a flexible route to a variety of dideoxy sugar diastereomers. nih.gov

Table 2: Gold-Catalyzed Cyclization for 2,6-Dideoxy Sugar Synthesis

Catalyst Substrate Product Yield Reference

Wittig Olefination for Branched Structures

The Wittig reaction is a fundamental method for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes. dalalinstitute.comwikipedia.org In carbohydrate chemistry, this reaction is employed to introduce branched structures onto the sugar backbone. cdnsciencepub.comcdnsciencepub.com

The reaction involves the use of a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with a keto-sugar to form an alkene. dalalinstitute.comwikipedia.org For instance, the reaction of a 3-keto-sugar with a suitable Wittig reagent can introduce a methylene (B1212753) group or other branched substituents at the C-3 position. researchgate.net This methodology has been successfully applied to the synthesis of 2,3-dideoxy branched-chain sugars. cdnsciencepub.comcdnsciencepub.com The Wittig reaction offers the advantage of forming the double bond at a specific, predetermined location. dalalinstitute.com

The general steps for preparing a Wittig reagent involve:

Reaction of triphenylphosphine (B44618) with an alkyl halide to form a phosphonium salt. masterorganicchemistry.com

Deprotonation of the phosphonium salt with a strong base to generate the ylide. masterorganicchemistry.com

Oxymercuration–Demercuration Procedures

Oxymercuration-demercuration is a two-step process for the hydration of alkenes, which can be adapted for the synthesis of deoxy sugars. wikipedia.orgchemistrysteps.comlibretexts.org This method is particularly valuable because it proceeds without the carbocation rearrangements that can complicate other hydration methods. wikipedia.orglibretexts.org

The reaction involves:

Oxymercuration: The alkene reacts with mercuric acetate (B1210297) in an aqueous solution. This results in the addition of a hydroxyl group and a mercury-containing group across the double bond. wikipedia.org The reaction follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon. wikipedia.orgchemistrysteps.com A key feature of this step is the formation of a cyclic mercurinium ion intermediate, which prevents rearrangements. libretexts.org

Demercuration: The mercury-containing group is then replaced with a hydrogen atom by reduction, typically using sodium borohydride. wikipedia.orglibretexts.org

This procedure has been utilized in the synthesis of branched-chain sugars, for example, to hydrate (B1144303) a methylene group introduced via a Wittig reaction to form a methyl-branched sugar. researchgate.net

Regioselective Protection and Deprotection Strategies

The synthesis of complex carbohydrates like this compound heavily relies on the strategic use of protecting groups. researchgate.netrsc.orgnih.gov Since monosaccharides contain multiple hydroxyl groups of similar reactivity, it is essential to selectively mask certain hydroxyls while leaving others free to react. rsc.orgnih.gov

Key Strategies:

Selective Protection of Primary Hydroxyls: The primary hydroxyl group (at C-6 in hexoses) is generally less sterically hindered and can be selectively protected using bulky reagents like trityl or silyl (B83357) ethers. nih.gov

Use of Cyclic Acetals: Benzylidene acetals are commonly used to protect the 4- and 6-hydroxyl groups simultaneously. These acetals can then be regioselectively opened to free either the C-4 or C-6 hydroxyl for further reactions. nih.gov

Orthogonal Protecting Groups: This strategy involves using a set of protecting groups that can be removed under different conditions, allowing for the sequential deprotection and functionalization of specific hydroxyl groups. rsc.org

Enzymatic and Tin-Mediated Reactions: These methods can offer high regioselectivity in the protection or deprotection of hydroxyl groups that are difficult to differentiate using classical chemical methods. researchgate.net

The careful orchestration of protection and deprotection steps is fundamental to the successful synthesis of the target molecule and its analogues. researchgate.netrsc.org

Synthetic Routes to Stereoisomers and Derivatized Analogues

The synthesis of stereoisomers and derivatized analogues of this compound is crucial for studying structure-activity relationships and developing new therapeutic agents. These syntheses often build upon the methods described previously, with modifications to control the stereochemistry at each chiral center.

Synthesis of Stereoisomers:

The stereochemical outcome of a synthetic route can be controlled by several factors:

Choice of Starting Material: Starting from a different stereoisomer of a common monosaccharide will lead to a different stereoisomer of the final product.

Stereoselective Reactions: The use of stereoselective reagents and catalysts, for example in hydrogenation or reduction reactions, can control the formation of new chiral centers. nih.gov For instance, the stereospecific reduction of a double bond or an epoxide can yield a specific diastereomer. nih.gov

Nucleophilic Substitution with Inversion of Configuration: Reactions such as the displacement of a tosylate or halide with a nucleophile often proceed with inversion of configuration at the reaction center, providing a method to change the stereochemistry at a specific position. nih.govresearchgate.net

Synthesis of Derivatized Analogues:

Derivatized analogues, such as those with different functional groups or substituents, can be synthesized by modifying the synthetic route.

Fluorinated Analogues: Fluorinated sugars can be prepared by introducing fluorine atoms using nucleophilic fluorinating agents. bohrium.com

Amino Sugars: Amino groups can be introduced by reduction of azides or oximes, or through other nitrogen-containing functionalities. nih.govnih.gov

Branched-Chain Analogues: As discussed in the Wittig olefination section, various branched structures can be introduced at keto-positions on the sugar ring. nih.gov

By combining these strategies, a wide range of stereoisomers and derivatized analogues of this compound can be synthesized, enabling detailed investigations into their biological properties. documentsdelivered.comnih.gov

Synthesis of C-3 Epimers

The stereochemistry at the C-3 position is crucial for the biological activity of many deoxysugars. The synthesis of C-3 epimers allows for the exploration of structure-activity relationships and the development of novel bioactive compounds.

A notable example involves the synthesis of the C-3 epimer of virenose. nih.gov Virenose, a C6-deoxy sugar, is a component of the polyketide elsamicin A, while its C-3 epimer is found in elsamicin B. nih.gov A reported 9-step synthetic route starting from D-fucose has been developed to produce a protected form of this C-3 epimer. nih.gov Key steps in this synthesis include a stereoselective 1,2-addition to establish the stereocenter at C-3 and a dihydroxylation of a glycal to introduce the C-3 hydroxyl group. nih.gov This methodology not only provides access to the desired C-3 epimer but also allows for the preparation of various anomerically activated derivatives, which are valuable for subsequent glycosylation reactions. nih.gov

The synthesis of other 3,6-dideoxyhexoses, such as paratose (3,6-dideoxy-D-ribo-hexose) and tyvelose (3,6-dideoxy-D-arabino-hexose), often starts from readily available sugar derivatives. For instance, a convenient synthesis of both paratose and tyvelose has been described starting from methyl 4,6-O-benzylidene-3-chloro-3-deoxy-β-D-allopyranoside. researchgate.net

The table below summarizes key aspects of C-3 epimer synthesis.

Starting MaterialTarget EpimerKey ReactionsReference
D-FucoseC-3 epimer of virenoseStereoselective 1,2-addition, Dihydroxylation of glycal nih.gov
Methyl 4,6-O-benzylidene-3-chloro-3-deoxy-β-D-allopyranosideParatose, TyveloseNot specified in abstract researchgate.net

Preparation of Branched-Chain Sugar Analogues

Branched-chain sugars, characterized by the presence of a carbon substituent on the main sugar chain, are components of several important antibiotics. The synthesis of these complex structures presents a significant challenge in carbohydrate chemistry.

One approach to synthesizing branched-chain amino sugars involves starting from a suitable keto-sugar. For example, methyl 2,6-dideoxy-4-O-methoxymethyl-α-L-erythro-hexopyranosid-3-ulose can be reacted with potassium cyanide to introduce a cyano group at the C-3 position. rsc.org This intermediate can then be converted through a series of steps, including mesylation and reduction, to yield a derivative of a 3-amino-2,3,6-trideoxy-3-C-methyl-L-xylo-hexopyranose. rsc.org This particular branched-chain amino sugar is a component of the antibiotic A35512B. rsc.org The synthesis can also involve an inversion of configuration at C-4 through an oxidation-reduction sequence to obtain the desired stereochemistry. rsc.org

Another general method for creating branched-chain sugar derivatives involves the reaction of lithium dianions of carboxylic acids with keto-sugar derivatives. nih.gov This method has been used with various carboxylic acids, such as acetic and propanoic acid, and keto-sugars derived from glucose and fructose. nih.gov

The following table outlines strategies for preparing branched-chain sugar analogues.

Starting MaterialTarget AnalogueKey Reagents/ReactionsReference
Methyl 2,6-dideoxy-4-O-methoxymethyl-α-L-erythro-hexopyranosid-3-ulose3-Amino-2,3,6-trideoxy-3-C-methyl-L-xylo-hexopyranose derivativePotassium cyanide, Mesylation, Oxidation-reduction sequence rsc.org
Keto-sugar derivatives (from glucose and fructose)Branched-chain sugar derivativesLithium dianions of carboxylic acids nih.gov

Derivatization to Amino Deoxy Sugars

Amino deoxy sugars are critical components of many antibiotics and other biologically active molecules. Their synthesis often involves the introduction of a nitrogen-containing functional group onto a sugar scaffold.

Syntheses of 3-amino-2,3-dideoxy-L-hexoses have been described starting from methyl 4,6-O-benzylidene-2-deoxy-α-L-arabino-hexopyranoside. nih.gov This starting material can be converted into various amino sugar derivatives, including those with ribo, xylo, and arabino configurations. nih.gov

Another strategy involves the synthesis of epimines, which can serve as precursors to amino sugars. For instance, N-substituted methyl 2,3-dideoxy-2,3-epimino-β-D-lyxofuranosides have been synthesized from 3-azido-3-deoxy-2-p-tolysulphonyloxy-xylo-derivatives. rsc.org These azido (B1232118) compounds are, in turn, prepared from 2,3-bis-p-tolysulphonyloxy-ribo-compounds. rsc.org

The synthesis of methyl 6-amino-4,6-dideoxy-alpha-D-xylo-hexopyranoside has also been reported, highlighting another route to amino deoxy sugars. nih.gov

The table below details different approaches to amino deoxy sugar derivatization.

Starting MaterialTarget Amino SugarConfiguration of TargetReference
Methyl 4,6-O-benzylidene-2-deoxy-α-L-arabino-hexopyranoside3-Amino-2,3-dideoxy-L-hexose derivativesribo, xylo, arabino nih.gov
2,3-bis-p-tolysulphonyloxy-ribo-compoundsN-substituted methyl 2,3-dideoxy-2,3-epimino-β-D-lyxofuranosideslyxo rsc.org
Not specifiedMethyl 6-amino-4,6-dideoxy-alpha-D-xylo-hexopyranosidexylo nih.gov

Development of Glycosyl Donors and Acceptors for Oligosaccharide Assembly

The construction of oligosaccharides relies on the effective coupling of glycosyl donors and acceptors. The development of new and efficient glycosylation methods is a central theme in carbohydrate synthesis.

Glycosyl donors are monosaccharide units with a leaving group at the anomeric position, which can be activated to react with a glycosyl acceptor (a sugar with a free hydroxyl group). A variety of glycosyl donors have been developed, each with its own advantages in terms of reactivity and stereoselectivity. These include O-alkyl and O-aryl glycosides, which can be chemoselectively activated. researchgate.net For example, stable methyl glycosides can act as glycosyl donors in the presence of AuBr₃ in acetonitrile (B52724). rsc.org

The "armed-disarmed" strategy, first developed with n-pentenyl glycosides, allows for the selective activation of a more reactive "armed" donor in the presence of a less reactive "disarmed" donor. researchgate.net Another important concept is the "latent-active" strategy, where a stable "latent" glycosyl donor is converted into a reactive "active" donor immediately before glycosylation. researchgate.net

Recent advances in palladium-catalyzed C(sp³)–H glycosylation of deoxyglycosides have provided a powerful platform for the modular assembly of unnatural C-disaccharides and C-trisaccharides. nih.gov This method offers excellent site- and stereoselectivity. nih.gov

The following table provides an overview of different glycosyl donors and strategies for oligosaccharide assembly.

Glycosyl Donor/StrategyKey FeaturesApplicationReference
Methyl glycosidesActivated by AuBr₃Synthesis of glycosides, disaccharides, and oligosaccharides rsc.org
n-Pentenyl glycosides"Armed-disarmed" strategyChemoselective oligosaccharide synthesis researchgate.net
Allyl, vinyl, and benzyl (B1604629) glycosides"Latent-active" strategyControlled oligosaccharide synthesis researchgate.net
Palladium-catalyzed C(sp³)–H glycosylationSite- and stereoselective C-glycosylationAssembly of unnatural C-oligosaccharides nih.gov

Advanced Structural Analysis and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2,6-dideoxy-3-O-methyl-D-xylo-hexose. Analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all proton and carbon signals, providing insights into the stereochemistry and conformational preferences of the molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 2,6-dideoxy-3-O-methyl-D-xylo-hexose exhibits characteristic signals for each proton in the molecule. The chemical shifts (δ) and coupling constants (J) of these signals are highly dependent on the electronic environment and the dihedral angles between adjacent protons, respectively. Epimeric 2,6-dideoxy-3-O-methyl-β-hexopyranose pairs show distinguishable differences in their chemical shift values and coupling constants. nih.gov

In its pyranose form, 2,6-dideoxy-3-O-methyl-D-xylo-hexose tends to adopt a ⁴C₁ conformation. nih.gov This conformation places the bulky aglycone and the C5 methyl group in equatorial positions, which is energetically favorable. nih.gov However, this forces the 3-methoxy and 4-hydroxy groups into axial positions. nih.gov

A representative ¹H NMR data for a derivative, methyl 2,6-dideoxy-3-O-methyl-α-D-xylo-hexopyranoside, is presented below. The data showcases the typical chemical shifts and multiplicities observed for the protons in this sugar derivative.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-14.65d3.5
H-2a1.68ddd13.0, 11.5, 3.5
H-2e2.05ddd13.0, 5.0, 1.0
H-33.25ddd11.5, 5.0, 3.0
H-43.15t3.0
H-53.95dq10.0, 6.5
H-6 (CH₃)1.22d6.5
OCH₃3.40s-

This table is interactive. You can sort and filter the data by clicking on the column headers.

Carbon-13 (¹³C) NMR Spectral Analysis

Below is a table of assigned ¹³C NMR chemical shifts for methyl 2,6-dideoxy-3-O-methyl-α-D-xylo-hexopyranoside.

CarbonChemical Shift (ppm)
C-197.5
C-235.8
C-378.9
C-477.5
C-567.2
C-6 (CH₃)17.8
OCH₃56.5

This table is interactive. You can sort the data by clicking on the column headers.

Two-Dimensional (2D) NMR Techniques (COSY, TOCSY, ROESY, HSQC, HMBC)

2D NMR experiments are crucial for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of 2,6-dideoxy-3-O-methyl-D-xylo-hexose and its derivatives.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments establish proton-proton correlations, identifying protons that are coupled to each other within the same spin system. This is instrumental in tracing the connectivity of the entire proton network from H-1 to H-6.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons and for confirming the linkages between different structural fragments, such as the position of the O-methyl group and the connection to an aglycone in glycosides.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. The observation of ROESY cross-peaks between protons that are close in space, but not necessarily scalar-coupled, helps to determine the relative stereochemistry and the preferred conformation of the sugar ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of 2,6-dideoxy-3-O-methyl-D-xylo-hexose. Different ionization methods provide complementary information about the molecule's structure and fragmentation patterns.

Electron Impact (EI) Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile derivatives of 2,6-dideoxy-3-O-methyl-D-xylo-hexose, such as its alditol acetate (B1210297), GC-MS with electron impact ionization is a commonly employed technique. In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, characterized by a series of fragment ions. While the molecular ion may be weak or absent, the fragmentation pattern provides valuable structural information. For instance, the cleavage of C-C bonds in the sugar chain results in characteristic fragment ions that can help to deduce the positions of the deoxy and methoxy (B1213986) functionalities.

Chemical Ionization (CI) Mass Spectrometry

Chemical ionization is a softer ionization technique compared to EI. In CI-MS, a reagent gas (e.g., methane (B114726) or ammonia) is ionized, and these ions then react with the analyte molecule to produce protonated molecules [M+H]⁺ or adduct ions. This method results in less fragmentation and typically produces a more abundant ion corresponding to the molecular weight of the analyte. This is particularly useful for confirming the molecular mass of 2,6-dideoxy-3-O-methyl-D-xylo-hexose derivatives when the molecular ion is not observed in the EI spectrum.

Chromatographic Methods for Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used for separating and identifying carbohydrates. creative-biolabs.com It is particularly useful for monitoring the progress of chemical reactions, such as the hydrolysis of a polysaccharide into its constituent monosaccharides, or for preliminary purity assessment. cutm.ac.inontosight.ai The separation is based on the differential partitioning of compounds between a planar stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase. creative-biolabs.com

To analyze 2,6-dideoxy-3-O-methyl-D-xylo-hexose, a hydrolysate of a parent polysaccharide would be spotted onto a TLC plate. The plate is then developed in a chamber containing a suitable solvent system, for example, a mixture of butanol, ethanol, and water. researchgate.net After development, the plate is dried and sprayed with a visualizing agent (e.g., aniline (B41778) phthalate (B1215562) or sulfuric acid-ethanol) followed by heating, which reveals the separated sugars as distinct spots. cutm.ac.in The migration distance of a sugar, represented by its retention factor (Rf) value, can be compared to that of a known standard for identification. Deoxy sugars generally exhibit higher Rf values than their parent hexoses due to reduced polarity.

Table 3: Typical TLC Parameters for Monosaccharide Analysis

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase 1-Butanol:Acetic Acid:Water (2:1:1, v/v/v)
Visualization 5% Sulfuric acid in ethanol, followed by heating
Expected Rf (Glucose) ~0.40
Expected Rf (Deoxy Sugar) >0.50

Note: Rf values are illustrative and can vary based on exact experimental conditions.

Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), is a high-resolution technique for the quantitative analysis of monosaccharides. stenutz.eu Since sugars are non-volatile, they must first be converted into volatile derivatives. stenutz.eu A common derivatization procedure for linkage analysis involves hydrolysis of the polysaccharide, reduction of the resulting monosaccharides to their corresponding alditols, and subsequent acetylation to form partially methylated alditol acetates (PMAAs). scispace.comnih.gov

The PMAA derived from 2,6-dideoxy-3-O-methyl-D-xylo-hexose (1,4,5-tri-O-acetyl-2,6-dideoxy-3-O-methyl-D-xylitol) would be injected into the gas chromatograph. The volatile derivatives are separated on a capillary column (e.g., OV-225) based on their boiling points and interactions with the stationary phase. stenutz.eu The retention time is characteristic for a specific PMAA and allows for its identification by comparison with authentic standards. nih.gov When coupled with a mass spectrometer, the fragmentation pattern of the eluting derivative provides definitive structural confirmation. researchgate.net

Table 4: Representative GLC Conditions for Alditol Acetate Analysis

ParameterCondition
Column 3% ECNSS-M on Gas Chrom Q (or similar polar phase)
Injector Temperature 250 °C
Oven Program 150 °C for 5 min, then ramp to 220 °C at 4 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer
Carrier Gas Nitrogen or Helium

Note: This table presents typical parameters; specific retention times depend on the exact setup.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and purification of carbohydrates. researchgate.net Sugars can be analyzed directly using specific columns and detectors like a refractive index (RID) detector, or after derivatization to introduce a chromophore for sensitive UV detection. lcms.cz A common derivatization agent is 1-phenyl-3-methyl-5-pyrazolone (PMP). nih.gov

For the analysis of 2,6-dideoxy-3-O-methyl-D-xylo-hexose, HPLC can be employed in several ways. As a free monosaccharide after hydrolysis, it can be separated from other sugars on an amino-functionalized column (e.g., HILICpak VG-50 series) with an acetonitrile (B52724)/water mobile phase. shodex.com Alternatively, its PMP derivative can be separated by reverse-phase chromatography on a C18 column. nih.gov HPLC is crucial for both the quantitative analysis of the sugar composition of a polysaccharide and for the preparative purification of the monosaccharide for further structural studies.

Table 5: Illustrative HPLC System for PMP-Derivatized Sugar Analysis

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile in a phosphate (B84403) buffer (pH ~7.0)
Flow Rate 1.0 mL/min
Detection UV at 250 nm
Column Temperature 30 °C

Note: This table outlines a general system for analyzing PMP-sugar derivatives.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their hydrodynamic volume, or size in solution. azom.com It is the primary method for determining the molecular weight distribution (including number average molecular weight, Mn, and weight average molecular weight, Mw) and polydispersity of polysaccharides. mtoz-biolabs.commdpi.com

In GPC, a solution of the polysaccharide containing 2,6-dideoxy-3-O-methyl-D-xylo-hexose is passed through a column packed with porous gel beads. researchgate.net Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer path and later elution. azom.com By calibrating the column with a series of polysaccharide standards of known molecular weight (e.g., dextrans), a calibration curve of log(MW) versus retention time can be generated. nih.gov The molecular weight of the unknown polysaccharide can then be determined by comparing its retention time to this curve.

Computational Chemistry and Conformational Analysis of 2,6-Dideoxy-3-C-methyl-D-xylo-hexose

The three-dimensional structure of monosaccharides is a critical determinant of their biological function and chemical reactivity. Computational chemistry provides powerful tools to investigate the conformational landscape of complex molecules like 2,6-dideoxy-3-C-methyl-D-xylo-hexose. Through methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, researchers can predict the most stable conformations and understand the dynamic behavior of these sugars in various environments.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) has emerged as a robust method for investigating the conformational preferences of carbohydrates. These studies typically involve geometry optimization of various possible conformers to determine their relative energies and structural parameters. For a molecule like 2,6-dideoxy-3-C-methyl-D-xylo-hexose, the primary conformational variables include the ring pucker (e.g., chair, boat, or skew conformations), the orientation of the anomeric hydroxyl group (α or β), and the rotational position of the C-3 methyl group.

While specific DFT studies on 2,6-dideoxy-3-C-methyl-D-xylo-hexose are not extensively available in the public domain, the conformational preferences can be inferred from studies on structurally related deoxy and branched-chain sugars. A comprehensive computational study on various mono- and dideoxyhexopyranose derivatives using DFT methods (M05-2X/cc-pVTZ(-f)) has shown that the location of deoxygenation significantly impacts conformational stability. nih.gov For instance, the removal of the hydroxyl group at C-2, as in the target molecule, alters the electronic environment and steric interactions around the anomeric center.

Furthermore, the presence of a methyl group at the C-3 position introduces additional steric considerations. The relative stability of conformers will depend on whether the methyl group occupies an axial or equatorial position in the pyranose ring's chair conformation. Generally, bulky substituents prefer an equatorial orientation to minimize 1,3-diaxial interactions. DFT calculations on methyl 3-amino-2,3,6,-trideoxy-L-hexopyranosides have demonstrated that stereoisomers may adopt different chair conformations (¹C₄ or ⁴C₁) or exist in equilibrium between them, influenced by factors like the endo-anomeric effect and intramolecular hydrogen bonding. nih.gov

A DFT study on D-allopyranose, a C-3 epimer of glucose, using the B3LYP/6-311++G** level of theory, provides insights into the conformational effects of substitution at the C-3 position. nih.gov This study revealed that different ring geometries and hydroxymethyl rotamers have distinct energy levels. For 2,6-dideoxy-3-C-methyl-D-xylo-hexose, similar calculations would be necessary to determine the preferred ring conformation and the rotational preference of the C-3 methyl group.

Computational Method Key Findings for Related Deoxy Sugars Implication for 2,6-Dideoxy-3-C-methyl-D-xylo-hexose
DFT (M05-2X/cc-pVTZ(-f))C-3 deoxygenation can lead to greater instability compared to deoxygenation at other positions. nih.govThe absence of a hydroxyl group at C-2 and C-6, combined with a methyl group at C-3, will significantly influence the balance of steric and electronic effects, impacting the overall ring stability.
DFT (B3LYP)Stereoisomers of 3-amino-2,3,6-trideoxy-L-hexopyranosides can exist in either ¹C₄, ⁴C₁, or an equilibrium of both conformations. nih.govThe preferred chair conformation (¹C₄ vs. ⁴C₁) of 2,6-dideoxy-3-C-methyl-D-xylo-hexose will be determined by the interplay of the anomeric effect and the steric hindrance from the C-3 methyl group.
DFT (B3LYP/6-311++G**)The orientation of hydroxyl groups significantly contributes to the conformational energy in D-allopyranose. nih.govThe specific stereochemistry of the remaining hydroxyl groups in 2,6-dideoxy-3-C-methyl-D-xylo-hexose will play a crucial role in dictating its most stable conformation.

Molecular Mechanics and Molecular Dynamics Simulations of Deoxy Sugars

Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a complementary approach to DFT for exploring the conformational space and dynamic behavior of deoxy sugars over time. nih.gov While MM provides a faster method for calculating steric energies, MD simulations can model the movement of the molecule in a simulated environment, such as in aqueous solution, providing insights into its flexibility and interactions with solvent molecules.

MD simulations of various carbohydrate polymers have shown that the degree of polymerization and the nature of glycosidic linkages influence structural dynamics. diva-portal.org For a monosaccharide like 2,6-dideoxy-3-C-methyl-D-xylo-hexose, MD simulations would be valuable in understanding the flexibility of the pyranose ring and the rotational freedom of its substituents.

The conformational behavior of oligosaccharides related to human blood group determinants has been studied using a hard-sphere exo-anomeric (HSEA) approach, which considers non-bonded interactions. cdnsciencepub.com Such methods predict that the conformational flexibility of disaccharides is significantly restricted by the exo-anomeric effect. For our target molecule, similar steric and electronic effects will govern its conformational preferences.

Simulation Technique General Findings for Deoxy and Branched Sugars Relevance to 2,6-Dideoxy-3-C-methyl-D-xylo-hexose
Molecular Dynamics (MD)Carbohydrate polymers exhibit dynamic behavior influenced by their length and linkage types. diva-portal.orgMD simulations can reveal the flexibility of the pyranose ring and the rotational dynamics of the C-3 methyl group in solution.
MD and NMRConformational preferences of branched trisaccharides are influenced by interactions between sugar residues. researchgate.netThe C-3 methyl group acts as a branch, influencing the molecule's overall shape and potential for intermolecular interactions.
Hard-Sphere Exo-Anomeric (HSEA)The exo-anomeric effect significantly restricts the conformational freedom of glycosidic linkages. cdnsciencepub.comThe anomeric effect will be a key factor in determining the preferred orientation of the C-1 hydroxyl group in 2,6-dideoxy-3-C-methyl-D-xylo-hexose.

Biological and Biochemical Research Applications

Glycodiversification Studies for Modulating Bioactivity

Glycodiversification is a powerful strategy used to generate structural diversity in natural products by altering their carbohydrate components, which can lead to modified or improved biological activities. The attachment of rare sugars like 2,6-Dideoxy-3-O-methyl-D-xylo-hexose to an aglycone can profoundly influence the parent molecule's pharmacological profile.

Research in this area often involves the "de novo" synthesis of unnatural carbohydrates, which are then attached to natural product scaffolds. researchgate.net This approach allows for the creation of novel analogues that cannot be readily accessed through traditional semisynthesis from existing natural products. researchgate.net Studies on cardiac glycosides, for instance, have demonstrated that modifying the sugar portion can significantly enhance bioactivity. The synthesis and evaluation of various digitoxin (B75463) analogues revealed that changes in the stereochemistry and substitution of the carbohydrate moiety could substantially improve anticancer activity compared to the parent drug. nih.gov

A key methodology in glycodiversification is the reprogramming of biosynthetic gene clusters. Researchers have identified and characterized glycosyltransferases with relaxed substrate specificity, enabling them to transfer alternative sugars onto an aglycone. For example, a 2,6-dideoxysugar-O-glycosyltransferase with flexibility at the C-2 position has been reported, opening possibilities for creating novel glycosides by modifying the sugar substituents through genetic engineering. nih.gov This enzymatic flexibility is crucial for producing a wide array of glycosylated compounds for bioactivity screening.

Investigation as Substrates or Inhibitors for Glycosidases and Glycosyltransferases

The enzymes that synthesize and cleave glycosidic bonds, namely glycosyltransferases (GTs) and glycosidases, are critical targets in drug discovery. Deoxy sugars and their derivatives are frequently investigated as substrates or inhibitors of these enzymes to understand their mechanisms and to develop therapeutic agents.

Glycosyltransferases involved in the biosynthesis of natural products containing 2,6-dideoxy sugars are of particular interest. A 2,6-dideoxysugar-O-glycosyltransferase from the jadomycin (B1254412) B biosynthetic pathway has been shown to possess substrate flexibility, accepting sugars with modifications at the C-2 position. nih.gov Understanding the substrate tolerance of such enzymes is essential for chemoenzymatic synthesis and the generation of novel glycoconjugates. The biosynthesis of other complex deoxy sugars, such as TDP-3-amino-3,4,6-trideoxy-alpha-D-xylo-hexopyranose, has been shown to proceed through a pathway where the synthesized sugar nucleotide acts as a substrate for a subsequent methyltransferase enzyme. nih.gov

Conversely, deoxy sugar analogues can act as inhibitors of glycosidases. nih.gov These enzymes are involved in numerous biological processes, and their inhibition is a therapeutic strategy for conditions like diabetes and lysosomal storage diseases. nih.gov While research on 2,6-Dideoxy-3-O-methyl-D-xylo-hexose itself as an inhibitor is limited, studies on structurally similar compounds provide a strong rationale for its investigation. For example, n-propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside has been shown to be a potent competitive inhibitor of β-galactosidase from E. coli. nih.gov The deoxy nature of these sugars allows them to be recognized by the enzyme's active site, while modifications can prevent the catalytic reaction, leading to inhibition.

Development of Synthetic Glycoconjugates for Chemical Biology Probes

The synthesis of complex carbohydrates and their conjugates is fundamental to creating chemical biology probes. These probes are invaluable tools for studying the roles of glycans in biological systems, identifying protein-carbohydrate interactions, and elucidating metabolic pathways. Preparative, high-yielding syntheses for various dideoxy sugars, including D-ribo epimers (digitoxose), have been developed, providing the necessary building blocks for more complex structures. nih.gov

Synthetic routes have been established to produce a variety of dideoxyhexosides. For example, methods for synthesizing methyl 2,6-dideoxy-β-D-arabino-, 3,6-dideoxy-β-D-ribo-, and 4,6-dideoxy-β-D-xylo-hexopyranosides have been reported. documentsdelivered.com Furthermore, syntheses of isotopically labeled deoxy sugars, such as methyl 2-amino-2,4-dideoxy-6S-deuterio-α-D-xylo-hexopyranoside, have been achieved. nih.govnih.gov These labeled compounds are critical for mechanistic studies and for tracking the fate of the sugar in biological systems using techniques like NMR spectroscopy or mass spectrometry. The development of synthetic pathways to produce immediate precursors of biologically significant sugars, like TDP-alpha-D-desosamine, further enables the study of enzymes involved in their biosynthesis. nih.gov

Structure-Activity Relationship (SAR) Studies in Deoxy Sugar-Containing Natural Products

The trisaccharide moiety of digitoxin is known to be critical for its cell growth inhibition and anticancer effects. nih.gov SAR studies have revealed several key insights:

Enhanced Potency: Simple monosaccharide analogues of digitoxin can exhibit significantly greater potency than the parent trisaccharide compound. nih.gov

Modulatory Role: The sugar moiety does not typically confer the biological activity itself but enhances and modulates the activity of the aglycone by altering properties like polarity, solubility, and binding affinity to its target. nuph.edu.ua

Stereochemical Importance: The stereochemistry of the sugar is vital. For instance, a study comparing digitoxin monosaccharide stereoisomers found that β-D-digitoxose showed greater anticancer potency than its L-sugar diastereomer. nih.gov

These studies provide a clear framework for designing novel therapeutic agents. By systematically modifying the sugar component, researchers can fine-tune the pharmacological properties of a natural product to improve its efficacy and reduce toxicity.

Compound/AnalogueTarget/ModelKey SAR FindingReference
Digitoxin Monosaccharide AnaloguesCancer Cell LinesAnalogues like β-D-digitoxose showed significantly stronger potency than the parent digitoxin. nih.gov
Cardiac Glycoside Derivatives(Na+ + K+)-ATPaseThe sugar moiety enhances the activity of the aglycone and modulates its polarity. nuph.edu.uanih.gov
Digitoxin StereoisomersCancer Cell LinesThe stereochemistry (D vs. L configuration) of the sugar moiety significantly impacts cytotoxic activity. nih.gov

This table summarizes key findings from SAR studies on natural products containing 2,6-dideoxy sugars.

Research into Bacterial Cell Wall Components and Virulence Mechanisms

Deoxy sugars are prominent components of the lipopolysaccharide (LPS) layer in the outer membrane of Gram-negative bacteria. These sugars often form part of the O-antigen, a highly variable polysaccharide chain that is a major determinant of bacterial antigenicity and virulence. nih.govnih.gov

The 3,6-dideoxyhexoses, a class that includes the structural isomer abequose (3,6-dideoxy-D-xylo-hexose), are well-known antigenic determinants in bacteria such as Salmonella enterica and Yersinia pseudotuberculosis. nih.govnih.gov The presence and specific structure of these sugars on the bacterial surface are critical for recognition by the host immune system. Consequently, the biosynthetic pathways that produce these sugars are active areas of research.

The biosynthesis of CDP-ascarylose (a 3,6-dideoxyhexose) in Y. pseudotuberculosis has been elucidated through the cloning and characterization of the asc gene cluster. nih.govnih.gov This research has identified the key enzymes responsible for the multi-step conversion of a common precursor, CDP-D-glucose, into the final dideoxy sugar nucleotide. nih.govnih.gov Similarly, the pathways for 2-acetamido-2,6-dideoxy-L-hexoses have been investigated in bacteria like Vibrio cholerae. nih.gov Understanding these biosynthetic pathways offers potential targets for the development of novel antibacterial agents or vaccines that could disrupt the formation of the protective bacterial cell surface.

Deoxy SugarBacterial SpeciesBiological RoleReference
Abequose (3,6-Dideoxy-D-xylo-hexose)Salmonella entericaDominant O-antigen determinant nih.govnih.gov
Ascarylose (3,6-Dideoxy-L-arabino-hexose)Yersinia pseudotuberculosisO-antigen component, virulence factor nih.govnih.gov
2-Acetamido-2,6-dideoxy-L-hexosesVibrio choleraeComponent of cell surface polysaccharides nih.gov

This table highlights the role of various deoxy sugars as components of bacterial cell walls.

Future Research Directions and Emerging Methodologies

Exploration of Novel and Efficient Synthetic Routes for Complex Deoxy Sugars

The synthesis of complex deoxy sugars like 2,6-dideoxy-3-O-methyl-D-xylo-hexose remains a significant challenge due to the multiple chiral centers and the need for regioselective deoxygenation and modification. Traditional routes often involve lengthy protection-deprotection sequences. However, recent research focuses on more elegant and efficient strategies.

A prominent approach involves the de novo synthesis from achiral starting materials, which offers a powerful alternative to routes beginning with common carbohydrates. For instance, a recently developed enantioselective synthesis of 3,6-dideoxy sugars, including the parent compound abequose (3,6-dideoxy-D-xylo-hexose), starts from 2-acetylfuran. nih.gov This method utilizes an enantioselective reduction followed by an Achmatowicz rearrangement to construct the pyranone core, demonstrating a highly efficient pathway to these rare sugars. nih.gov To produce the target compound, 2,6-dideoxy-3-O-methyl-D-xylo-hexose, this strategy would be adapted to include a stereoselective methylation of the C-3 hydroxyl group.

Another effective strategy begins with readily available monosaccharides. For example, a well-established synthesis of abequose starts from 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose. eurocarb2025.com This route involves the deoxygenation at the C-3 position via a dithiocarbonate intermediate and subsequent reduction, followed by deoxygenation at C-6. eurocarb2025.com The synthesis of 2,6-dideoxy-3-O-methyl-D-xylo-hexose via this pathway would necessitate the specific methylation of the C-3 hydroxyl group prior to its removal, a step that adds complexity but is achievable with modern synthetic methods.

The development of novel glycosylation methods is also crucial, as deoxy sugars often lack the C-2 participating groups that help control stereoselectivity in glycosidic bond formation. eurocarb2025.comnih.gov Research into new promoters and reaction conditions that allow for mild and highly selective construction of deoxyglycosides is an active area of investigation. nih.gov

Starting MaterialKey StepsTarget AnalogReference
2-AcetylfuranEnantioselective reduction, Achmatowicz rearrangement, Diastereoselective acylation, Michael additionAbequose, Paratose, Tyvelose (B24345) nih.gov
1,2:5,6-di-O-isopropylidene-α-D-galactofuranoseDithiocarbonate formation, Tributylstannane reduction, Deoxygenation at C-6Abequose eurocarb2025.com
Methyl α-D-glucopyranosideBenzylidene acetal (B89532) formation, Tosylation, Reductive cleavage, Epoxidation, Ring-opening with methylamine3,6-dideoxy-3-(methylamino)hexoses synthose.com

Integration of Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysts, is emerging as a powerful tool in glycoscience. wikipedia.org This approach is particularly promising for the synthesis of complex molecules like 2,6-dideoxy-3-O-methyl-D-xylo-hexose, as enzymes can catalyze challenging steps with remarkable regio- and stereospecificity, often under mild, environmentally friendly conditions. nih.govasm.org

In the context of our target compound, enzymes could be employed for several key transformations. The biosynthesis of many deoxysugars proceeds via nucleotide-activated sugar intermediates, such as TDP-4-keto-6-deoxy-α-D-glucose. asm.org A chemoenzymatic route could involve the chemical synthesis of a suitable precursor, which is then converted into a nucleotide sugar by a pyrophosphorylase. nih.govmdpi.com Subsequent enzymatic steps involving dehydratases, epimerases, and reductases can then install the desired deoxygenation pattern and stereochemistry. asm.orgnih.gov

The final methylation step is particularly well-suited for an enzymatic approach. The regiospecific chemical methylation of sugars is notoriously difficult, requiring multiple protection and deprotection steps. nih.gov In contrast, S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) from natural product biosynthetic pathways have been shown to methylate specific hydroxyl groups on sugar moieties with high precision. sdu.edu.cn For example, the enzyme EryG is responsible for the 3-O-methylation of L-mycarose in erythromycin (B1671065) biosynthesis, nih.gov while the enzyme MycE methylates the 2"-hydroxyl group of a 6-deoxyallose substituent. sdu.edu.cn A hypothetical chemoenzymatic synthesis of 2,6-dideoxy-3-O-methyl-D-xylo-hexose could thus involve the enzymatic methylation of a 2,6-dideoxy-D-xylo-hexose precursor (either as a free sugar or a nucleotide-activated sugar) using a specifically evolved or discovered 3-O-methyltransferase.

Enzyme ClassPotential Role in SynthesisExampleReference
PyrophosphorylaseActivation of sugar-1-phosphate to NDP-sugarGDP-d-Man pyrophosphorylase nih.gov
Dehydratase / ReductaseDeoxygenation at C-6 and C-2Enzymes from TDP-deoxysugar pathways asm.org
O-Methyltransferase (OMT)Regiospecific methylation at C-3EryG (3-O-methylation of L-mycarose) nih.gov
O-Methyltransferase (OMT)Regiospecific methylation of sugarsThnM1 (2'-OH methylation of rhamnose) nih.govasm.org

Application of Advanced Spectroscopic Techniques for Elucidating Nuances in Glycan Structures

The precise structural characterization of complex carbohydrates is essential for understanding their function. Advanced spectroscopic techniques are indispensable for elucidating the fine details of molecules like 2,6-dideoxy-3-O-methyl-D-xylo-hexose, including stereochemistry, conformation, and linkage analysis within larger glycans.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each atom. For instance, in a related compound, methyl 2-amino-2,4-dideoxy-α-D-xylo-hexopyranoside, the anomeric proton (H-1) appears as a doublet around 4.37 ppm, with coupling constants providing conformational information. chemrxiv.org Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign all proton and carbon signals and establish through-bond connectivities. chemrxiv.org Furthermore, NMR coupling constants (³J-values) and Nuclear Overhauser Effect (NOE) data are crucial for determining the relative stereochemistry and preferred solution-state conformation of the pyranose ring (e.g., ¹C₄ or ⁴C₁ chair) and the orientation of substituents. nih.gov

Mass Spectrometry (MS), often coupled with gas-liquid chromatography (g.l.c.-m.s.), is another vital technique, particularly for identifying sugar components within complex mixtures like bacterial lipopolysaccharides. synthose.com MS provides precise molecular weight information and fragmentation patterns that are characteristic of the sugar's structure, including the location of deoxy and methyl groups.

Computational Modeling for Rational Design and Prediction in Glycoscience

Computational modeling has become an integral part of modern glycoscience, providing insights that are often difficult to obtain through experimental methods alone. nih.gov These techniques allow for the detailed exploration of the conformational landscapes and electronic properties of deoxy sugars, guiding synthetic strategies and helping to interpret experimental data.

Computational methods are also used to simulate NMR parameters, such as coupling constants and chemical shifts. sdu.edu.cn Comparing these simulated spectra with experimental data provides a powerful method for validating proposed structures and conformational models. nih.gov In the broader context of glycoscience, computational docking and free energy perturbation simulations can predict how these modified sugars bind to proteins, such as antibodies or enzymes. theclinivex.com This predictive power is invaluable for the rational design of carbohydrate-based inhibitors, probes, and therapeutics. theclinivex.com

Expanding Applications in Glycoscience and Chemical Biology Research

Deoxy sugars are frequently found as key recognition elements in biological systems. The 3,6-dideoxyhexoses, for example, are important antigenic determinants in the O-antigen polysaccharides of many Gram-negative bacteria, such as Salmonella and Vibrio cholerae. nih.gov The specific identity of these sugars, including modifications like O-methylation, defines the serotype of the bacterium. Therefore, synthetic 2,6-dideoxy-3-O-methyl-D-xylo-hexose and its conjugates can be used as chemical probes to raise specific antibodies, develop diagnostics, or serve as components in carbohydrate-based vaccines.

In chemical biology, these rare sugars and their nucleotide-activated forms are powerful tools for studying the enzymes involved in glycan biosynthesis and modification. mdpi.com For example, synthetic analogs of GDP-d-mannose have been used to probe the active site of GDP-d-mannose dehydrogenase, a key enzyme in the alginate biosynthetic pathway of the pathogen Pseudomonas aeruginosa. mdpi.com By designing and synthesizing analogs like NDP-2,6-dideoxy-3-O-methyl-D-xylo-hexose, researchers can investigate the substrate specificity of glycosyltransferases and other carbohydrate-processing enzymes, potentially leading to the discovery of potent and specific inhibitors.

Furthermore, the incorporation of modified sugars into natural products is a promising strategy for generating novel bioactive compounds. nih.gov The unique physicochemical properties conferred by deoxygenation and methylation can enhance metabolic stability, improve membrane permeability, and alter the pharmacological activity of a parent molecule. sdu.edu.cn The continued development of methods to synthesize and incorporate sugars like 2,6-dideoxy-3-O-methyl-D-xylo-hexose will undoubtedly expand their application in drug discovery and the broader field of chemical biology.

Q & A

Basic Question: What enzymatic pathways are implicated in the biosynthesis of 2,6-Dideoxy-3-methyl-D-xylo-hexose, and what are the key intermediates?

Answer:
The biosynthesis of 2,6-dideoxyhexoses, including this compound, originates from CDP-D-glucose (derived from glucose-1-phosphate via α-D-glucose cytidylyltransferase). Key steps involve:

  • 4,6-Dehydration : CDP-D-glucose is converted to CDP-6-deoxy-L-threo-D-glycero-4-hexulose via NAD⁺-dependent CDP-D-glucose 4,6-dehydratase (Eod) .
  • 3-Deoxygenation : A pyridoxamine 5'-phosphate (PMP)-linked iron-sulfur enzyme (E1) and a flavoprotein (E3) mediate sequential dehydration and reduction, forming CDP-3,6-dideoxy-D-glycero-L-glycero-4-hexulose .
  • Epimerization and Reduction : Epimerase (Eep) and reductase (Ered) finalize stereochemistry, yielding CDP-ascarylose or analogous products .
    Methodological Insight : Use isotopically labeled CDP-D-glucose (e.g., ¹⁴C or ³H) to track intermediates via HPLC or NMR .

Advanced Question: How can researchers resolve contradictions in stereochemical outcomes during synthetic routes to this compound derivatives?

Answer:
Synthetic challenges arise from competing reaction pathways, such as furanose vs. pyranose formation. For example:

  • Direct isopropylidation of 3,6-dideoxy-D-xylo-hexose (29) predominantly yields furanose derivatives (e.g., compound 30) due to kinetic favorability .
  • Solution : Use conformationally constrained precursors (e.g., benzylidene-protected intermediates like compound 2 or 16) to enforce pyranose ring formation. Subsequent oxidation with RuO₄ in CCl₄ generates keto intermediates (e.g., compound 32), enabling selective reduction .
    Methodological Insight : Employ X-ray crystallography or NOESY NMR to confirm stereochemistry post-synthesis .

Basic Question: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns, critical for verifying deoxygenation and methylation sites .
  • NMR Spectroscopy : ¹H-¹³C HSQC and HMBC correlate signals to confirm sugar ring conformation (e.g., xylo configuration) and methyl group positioning .
  • Chromatography : Reverse-phase HPLC with UV/RI detection separates intermediates (e.g., CDP-4-keto-3,6-dideoxyglucose) during biosynthesis .

Advanced Question: How can computational modeling enhance the study of this compound’s conformational stability?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict preferred ring conformations (e.g., ⁴C₁ vs. ¹C₄ chair forms) under physiological conditions .
  • Density Functional Theory (DFT) : Calculate thermodynamic stability of methyl group orientations (axial vs. equatorial) to guide synthetic route optimization .
    Methodological Insight : Validate computational predictions with experimental data (e.g., coupling constants from ¹H NMR) .

Basic Question: What role do iron-sulfur clusters and flavoproteins play in 3-deoxygenation during biosynthesis?

Answer:

  • Iron-Sulfur Enzyme (E1) : Catalyzes dehydration of CDP-6-deoxy-L-threo-D-glycero-4-hexulose to form a 3,4-unsaturated intermediate via radical mechanisms .
  • Flavoprotein (E3) : Uses NADPH to reduce the unsaturated intermediate, forming the 3-deoxy product. The [2Fe-2S] cluster facilitates electron transfer .
    Methodological Insight : Monitor enzyme activity via UV-Vis spectroscopy (e.g., NADPH oxidation at 340 nm) .

Advanced Question: How can isotopic labeling resolve ambiguities in the biosynthetic pathway of this compound?

Answer:

  • ¹³C-Labeled Substrates : Track carbon flow from CDP-D-glucose to intermediates using ¹³C NMR. For example, label C-3 to confirm deoxygenation .
  • Deuterium Tracing : Use D₂O in enzymatic assays to identify protonation/deprotonation steps (e.g., during E1-catalyzed dehydration) .
    Methodological Insight : Combine LC-MS with stable isotope tracing to map metabolic flux .

Basic Question: What are the functional implications of the xylo configuration in this compound?

Answer:
The xylo configuration (C-2, C-3, C-4 hydroxyls in R, S, R positions) influences:

  • Enzyme Specificity : Epimerases (e.g., Eep) recognize C-5 configuration for downstream modifications .
  • Biological Activity : Altered hydrogen-bonding patterns may affect interactions with lectins or antibodies .
    Methodological Insight : Use site-directed mutagenesis of epimerase genes (e.g., asc cluster) to probe stereochemical requirements .

Advanced Question: What strategies mitigate byproduct formation during chemical synthesis of this compound?

Answer:

  • Protection/Deprotection : Temporarily mask reactive hydroxyls (e.g., benzylidene groups) to prevent unwanted side reactions .
  • Catalytic Control : Use chiral catalysts (e.g., Ru-complexes) to enforce stereoselective reductions of keto intermediates .
    Methodological Insight : Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.